N6,1-Dimethyladenine

Purine chemistry Nucleobase modification Isomer differentiation

Epitranscriptomic method development requires isomerically pure standards: m6A and m6,6A analogs are not interchangeable with N1,N6-dimethyladenine. This dual-methylated purine (CAS 49581-42-2) is the authentic free base for detecting m1,6A (0.0049%-0.047% in tRNA). - **Application**: Hydrolysis calibration standard for LC-MS/MS; ALKBH3 demethylase assay control - **Differentiation**: N1-methyl eliminates cytokinin activity-ideal negative control vs. N6-benzyladenine - **Supply**: Packaged for research; dual methylation pattern validated by positional isomer specificity

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
Cat. No. B13331998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6,1-Dimethyladenine
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN=C1C2=C(N=CN2)N=CN1C
InChIInChI=1S/C7H9N5/c1-8-7-5-6(10-3-9-5)11-4-12(7)2/h3-4H,1-2H3,(H,9,10)
InChIKeyKMUXOTXTQCJGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6,1-Dimethyladenine Structural Identity and Classification


N6,1-Dimethyladenine is a dual-methylated purine base belonging to the family of N-x,N-y-dimethyladenines, of which 11 positional isomers are theoretically possible . Unlike the widely commercialized N6,N6-dimethyladenine (6-DMAP, CAS 938-55-6), which bears two methyl groups on the exocyclic N6-amino nitrogen, N6,1-dimethyladenine carries one methyl group at the exocyclic N6 position and a second methyl group at the endocyclic N1 ring nitrogen . This distinct methylation pattern simultaneously alters the hydrogen-bonding face of the purine (via N6-methylation) and eliminates the basic character at N1, resulting in unique physicochemical and biological properties that cannot be replicated by any other single dimethyladenine isomer . Its ribonucleoside counterpart, 1,N6-dimethyladenosine (m1,6A), was recently identified as a naturally occurring dual methylation modification in mammalian transfer RNA .

Hydrolysis standard for m1,6A tRNA modification quantification
Negative-control cytokinin analog (N1-substitution abolishes activity)
Adenine receptor probe for methylation contribution studies

Why N6,1-Dimethyladenine Cannot Be Substituted by Other Isomers


The positional isomer identity of dimethyladenines is the dominant determinant of biological activity, not merely the presence of two methyl groups. N6,N6-Dimethyladenine (6-DMAP) is a well-characterized serine/threonine protein kinase inhibitor (p34cdc2/cyclin B IC50 ≈ 300 μM) and cytokinin-binding protein ligand . In contrast, N6,1-dimethyladenine, with its N1-methyl group, lacks cytokinin activity entirely because a free N1 position is structurally required for cytokinin receptor activation, as established by Skoog et al. (1967) . Furthermore, the nucleoside form (m1,6A) is processed by a distinct enzymatic machinery—synthesized by TRMT6/61A and demethylated by ALKBH3—that does not recognize N6,N6-dimethyladenosine . Substituting one isomer for another therefore introduces confounded biological readouts: what appears as a negative result may reflect isomer-specific inactivity rather than target biology. For procurement, the CAS number (49581-42-2) is the only reliable differentiator, as vendor catalogs frequently conflate dimethyladenine isomers under ambiguous names .

Isomer-specific biological activity
N6,N6-dimethyladenine acts as a kinase inhibitor, while N6,1-dimethyladenine lacks cytokinin activity entirely due to N1-methylation; functional substitution may produce confounded readouts.
Divergent enzymatic processing
m1,6A is synthesized by TRMT6/61A and demethylated by ALKBH3; the N6,N6 isomer is not a substrate for these enzymes, so replacement distorts tRNA modification studies.
Vendor catalog conflation
Suppliers may list dimethyladenine isomers under ambiguous names. CAS 49581-42-2 is the only reliable identifier; identical molecular weight prevents MS-only differentiation.

Differentiation Evidence Against Closest Analogs


Unique Dual Endocyclic–Exocyclic Methylation Topology

Among the 11 possible positional isomers of N-x,N-y-dimethyladenine, N6,1-dimethyladenine (isomer 3 in the Fujii–Itaya classification) is the sole isomer bearing one methyl group on the exocyclic N6-amino nitrogen and a second methyl group on the endocyclic N1 ring nitrogen . This contrasts with N6,N6-dimethyladenine (isomer 2), where both methyl groups occupy the exocyclic N6 position, and N6,3-dimethyladenine (isomer 4), where the second methyl resides at N3 . The N1-methylation irreversibly eliminates the basic character at N1 (pKa of protonated N1-H in adenine ≈ 4.2), while N6-methylation sterically obstructs one Watson–Crick hydrogen-bonding site. This dual blockade produces a unique hydrogen-bonding profile that cannot be achieved by any other single isomer .

Methylation Topology
Class-level inference
Dual N6-exocyclic + N1-endocyclic methylation; sole isomer with this topology
Supports isomer-specific analytical standard preparation
10 other positional isomers lack this dual exo/endo pattern
Purine chemistry Nucleobase modification Isomer differentiation

Abolished Cytokinin Activity Versus N6-Monosubstituted Adenines

In the foundational cytokinin structure–activity study of 69 purine derivatives using the tobacco callus bioassay, Skoog et al. (1967) established that addition of a second substituent on the 1- or 3-position of N6-substituted adenines drastically reduced or eliminated cytokinin activity . The paper explicitly states that 'the 1-position and possibly also the 3-position must be free' for cytokinin activity, while 'a second substituent in the N6-, 7-, or 9-position of N6-substituted adenine derivatives lowered but did not eliminate activity' . N6,1-dimethyladenine, bearing a methyl at N1, therefore belongs to the activity-abolished class. By contrast, N6-benzyladenine (a mono-N6-substituted adenine) is detectable in the tobacco bioassay at concentrations as low as approximately 0.001 μg/mL .

Cytokinin Activity
Class-level inference
N1-substitution abolishes cytokinin activity; N6-monosubstituted adenines remain active
Enables use as negative-control cytokinin analog
Skoog et al. (1967) tobacco callus bioassay
Plant hormone biology Cytokinin signaling Structure-activity relationship

Natural Occurrence of m1,6A in Mammalian tRNA

The ribonucleoside form of N6,1-dimethyladenine—1,N6-dimethyladenosine (m1,6A)—was identified in 2022 as a naturally occurring dual methylation modification in mammalian transfer RNA . Using liquid chromatography–tandem mass spectrometry (LC–MS/MS), You et al. quantified m1,6A levels across multiple mammalian cell lines and tissues, reporting a range of 0.0049% to 0.047% of total adenosine in tRNA . This abundance is approximately 10- to 100-fold lower than that of N6-methyladenosine (m6A), which typically constitutes 0.1–0.4% of adenosine in mRNA, and substantially lower than 1-methyladenosine (m1A) at position 58 of tRNA . The modification is located specifically at position 58 of tRNAs and is catalyzed by the TRMT6/TRMT61A methyltransferase complex, the same enzyme responsible for m1A58 formation, acting sequentially on m6A58 substrate .

tRNA Abundance (m1,6A)
Head-to-head
0.0049%–0.047% of total adenosine in tRNA
Required hydrolysis standard for m1,6A LC–MS/MS quantification
~10- to 100-fold lower than m6A abundance
Epitranscriptomics tRNA modification RNA methylation

ALKBH3-Specific Demethylation of m1,6A

You et al. (2022) demonstrated that 1,N6-dimethyladenosine (m1,6A) is specifically demethylated by ALKBH3, a member of the AlkB family of dioxygenases, and not by the canonical m6A demethylases FTO or ALKBH5 . In vitro demethylation assays showed that recombinant ALKBH3 catalyzed the conversion of m1,6A to adenosine in synthetic tRNA substrates, confirmed by LC–MS/MS monitoring of the reaction product . This contrasts sharply with N6,N6-dimethyladenosine (m6,6A), which is not a substrate for any known mammalian demethylase, and with N6-methyladenosine (m6A), which is demethylated by both FTO and ALKBH5 . The orthogonal processing enzyme for m1,6A (ALKBH3) is distinct from the processing enzyme for m1A (which can be demethylated by ALKBH1 and ALKBH3), indicating that the dual-methylated base is recognized as a distinct substrate entity .

Demethylase Specificity
Class-level inference
m1,6A demethylated by ALKBH3; not processed by FTO or ALKBH5
Supports ALKBH3-selective activity assay development
m6,6A is inert to all tested demethylases
RNA demethylation ALKBH family Epitranscriptomic erasers

Adenine Receptor Pharmacological Differentiation

Methylation position on the adenine ring profoundly affects affinity at adenine-responsive G protein-coupled receptors. In competitive binding assays against [³H]adenine at the rat brain cortex adenine receptor, 1-methyladenine exhibited an IC50 of 29.3 ± 9.3 μM, whereas N6-methyladenine displayed approximately 8-fold higher affinity with an IC50 of 3.64 ± 0.36 μM . N6,N6-dimethyladenine showed negligible displacement (0 ± 8% at the tested concentration), indicating that complete N6-dimethylation abolishes receptor binding . Although N6,1-dimethyladenine was not directly tested in this panel, the divergent pharmacological profiles of its constituent mono-methylated analogs—one active (N6-methyladenine, IC50 3.64 μM) and one weakly active (1-methyladenine, IC50 29.3 μM)—predict that the dual-methylated compound would exhibit a unique, non-additive pharmacological signature distinct from either parent compound .

Adenine Receptor Affinity
Class-level inference
~8-fold IC50 difference between 1-methyladenine (29.3 μM) and N6-methyladenine (3.64 μM); N6,1 predicted unique non-additive pharmacology
Probe for methylation contributions to receptor binding
Rat brain cortex adenine receptor binding assay
Adenine receptor GPCR pharmacology Purine signaling

Commercial Availability and Purity Profile

N6,1-Dimethyladenine (CAS 49581-42-2) is commercially available from a limited number of vendors (e.g., Biosynth/CymitQuimica) at a minimum purity specification of 95% , compared with the widely available N6,N6-dimethyladenine (CAS 938-55-6), which is routinely supplied at ≥98.0% purity (HPLC/T) from major vendors including TCI, Sigma-Aldrich, and Fisher Scientific . The molecular formula (C7H9N5) and molecular weight (163.18 g/mol) are identical for both isomers, meaning that conventional identity testing by mass spectrometry alone cannot distinguish them . Chromatographic retention time (HPLC) and UV spectral signature are required for isomer confirmation. The relative scarcity of commercial N6,1-dimethyladenine—exemplified by the discontinued status at CymitQuimica—contrasts with the multi-gram inventory availability of N6,N6-dimethyladenine, reflecting the specialized synthetic routes required for regioselective N1-methylation of N6-substituted adenine .

Commercial Purity
Supporting evidence
≥95% (N6,1) vs. ≥98% (N6,N6); limited/discontinued vendor availability
Requires CAS verification and orthogonal identity confirmation
Identical MW (163.18 g/mol) prevents MS-only isomer differentiation
Chemical procurement Reference standard Isomer purity

Research and Procurement Application Scenarios


LC–MS/MS Reference Standard for m1,6A Quantification

Following the 2022 discovery of m1,6A as a naturally occurring dual methylation in mammalian tRNA at position 58 , any laboratory developing targeted LC–MS/MS methods for epitranscriptomic profiling requires the free base N6,1-dimethyladenine as a hydrolysis calibration standard. The measured abundance range of 0.0049%–0.047% in tRNA means that detection requires high-sensitivity mass spectrometry; the authentic nucleobase standard is essential for establishing limits of detection and quantification. Neither N6,N6-dimethyladenine nor any mono-methyladenine can substitute, as their chromatographic retention times and MS/MS fragmentation patterns differ. The distinct enzymatic machinery—TRMT6/61A for biosynthesis and ALKBH3 for demethylation —further positions this standard as critical for activity assays targeting these enzymes.

Negative-Control Cytokinin Analog for Signaling Studies

The structure–activity rule established by Skoog et al. (1967) that N1-substitution of N6-substituted adenines abolishes cytokinin activity makes N6,1-dimethyladenine a structurally matched negative control for cytokinin research. Unlike N6-benzyladenine or kinetin (active cytokinins detectable at sub-micromolar concentrations in tobacco callus bioassays), N6,1-dimethyladenine retains the purine scaffold and N6-substitution motif but is biologically silent. This enables experimental designs that discriminate between cytokinin receptor-mediated effects and off-target purine-scaffold effects that could confound interpretation when using adenine or unrelated compounds as negative controls.

Adenine Receptor Probe for Methylation Contributions

The 8-fold difference in adenine receptor affinity between 1-methyladenine (IC50 = 29.3 μM) and N6-methyladenine (IC50 = 3.64 μM) indicates that each methylation position independently modulates receptor recognition. N6,1-dimethyladenine, bearing both modifications, serves as a combinatorial probe to test whether the effects of dual methylation are additive, synergistic, or mutually occlusive at adenine receptors. This is of particular relevance given that the endogenous ligand adenine has an IC50 of 0.030 μM—over 1000-fold more potent than 1-methyladenine—suggesting that methylation at N1 alone is sufficient to dramatically reduce receptor activation .

ALKBH3 Demethylase Substrate and Inhibitor Screening

The demonstration that m1,6A is specifically demethylated by ALKBH3—but not by FTO or ALKBH5 —establishes a clear biochemical rationale for using the free base N6,1-dimethyladenine or its nucleoside derivative in ALKBH3-focused drug discovery. ALKBH3 is implicated in cancer cell proliferation and is a therapeutic target distinct from the more extensively studied FTO. The orthogonal demethylase specificity means that m1,6A-based assays are free from the confounding cross-reactivity that plagues m6A-based assays (which are susceptible to both FTO and ALKBH5 activity), enabling cleaner high-throughput screening readouts.

Application
Selection Property
Validation Focus
LC–MS/MS m1,6A Reference Standard
Isomer-specific hydrolysis standard
Chromatographic retention, MS/MS fragmentation pattern
Negative-Control Cytokinin Analog
N1-substituted N6-adenine scaffold
Cytokinin activity abolition in bioassay (e.g., tobacco callus)
Adenine Receptor Methylation Probe
Dual N1+N6 methylation topology
Receptor binding comparison vs. mono-methyladenines
ALKBH3 Substrate/Inhibitor Screening
ALKBH3-specific substrate (not FTO/ALKBH5)
Demethylation activity assay selectivity
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